Relevance: While Org 27569 does not share direct structural similarities with N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide, its relevance stems from its interaction with the cannabinoid system. [] This system involves lipid mediators, which could potentially link it to the sulfonamide group present in the target compound, as sulfonamides are known to interact with various biological pathways, some of which might be related to lipid signaling. Further investigation is required to establish a definitive connection.
Compound Description: Org 27759, another synthetic small molecule, also functions as an allosteric modulator of the CB1 receptor. [] Similar to Org 27569, it demonstrates positively cooperative allosteric effects, enhancing agonist binding while acting as an insurmountable antagonist in functional assays. []
Relevance: Org 27759 exhibits structural similarities to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide. Both compounds contain a dimethylamino-phenyl moiety and a fluoro substituent on an aromatic ring. [] This shared structural feature suggests a potential for similar pharmacological effects, particularly concerning interactions with the cannabinoid system, although further research is needed to confirm this hypothesis.
Compound Description: Org 29647 joins Org 27569 and Org 27759 as a synthetic small molecule allosteric modulator of the CB1 receptor. [] It exhibits the same characteristic profile: positively cooperative allosteric effects on agonist binding coupled with insurmountable antagonism in functional assays. []
Relevance: Although Org 29647 lacks direct structural parallels with N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide, its categorization as a CB1 receptor modulator highlights its potential involvement with lipid signaling pathways. [] This connection could indirectly relate it to the sulfonamide group present in the target compound, which may also participate in similar pathways, but further research is necessary to investigate this possibility.
Compound Description: LLY-2707 is a novel and selective glucocorticoid receptor antagonist (GRA). [] It displays high potency and selectivity for the glucocorticoid receptor and effectively reduces weight gain associated with atypical antipsychotic drugs (AAPDs) in rats. [] LLY-2707 also exhibits central nervous system activity, evidenced by its ability to suppress amphetamine-induced locomotor activity. []
Relevance: LLY-2707 shares the key functional group of a sulfonamide with N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide. [] While their overall structures differ, the presence of the sulfonamide moiety suggests potential similarities in their pharmacological actions, particularly in their interactions with specific receptors or signaling pathways. This commonality warrants further exploration to understand the full extent of their relationship.
Compound Description: This compound is an EGFR inhibitor. Polymorphs, pharmaceutically acceptable salts and prodrugs of it are provided. []
Relevance: This compound and N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide both contain dimethylamino and fluoro substituents. [] This shared structural feature suggests a potential for similar pharmacological effects.
Compound Description: AZD9291 is an antitumor agent. [, ]
Relevance: This compound and N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide both contain dimethylamino and methoxy substituents. [, ] This shared structural feature suggests a potential for similar pharmacological effects.
Compound Description: This compound is an intermediate for the preparation of AZD9291 (N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-acrylamide). []
Relevance: This compound and N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide both contain dimethylamino and methoxy substituents. [] This shared structural feature suggests a potential for similar pharmacological effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.